1h-Thieno[3,4-e]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3H-thieno[3,4-e]benzimidazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(11-5-10-8)7-4-12-3-6(1)7/h1-5H,(H,10,11) |
InChI Key |
KHQYCESBVZBLGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CSC=C31)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies for 1h Thieno 3,4 E Benzimidazole and Its Derivatives
Classical Synthetic Routes to the 1h-Thieno[3,4-e]benzimidazole Core
Traditional methods for the synthesis of the this compound core have historically relied on established organic reactions, providing a fundamental basis for the construction of this fused ring system.
Condensation Reactions with Ortho-Phenylenediamines and Thiophene (B33073) Derivatives
A primary and widely employed method for constructing the benzimidazole (B57391) portion of the thienobenzimidazole scaffold is the condensation reaction between an ortho-phenylenediamine and a thiophene derivative bearing a carboxylic acid or its equivalent. mdpi.compcbiochemres.com This approach is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.
The reaction typically involves heating the two components, often in the presence of a dehydrating agent or a catalyst, to facilitate the cyclization and formation of the imidazole (B134444) ring. For instance, the condensation of a suitably substituted thiophene-3,4-dicarboxylic acid with an ortho-phenylenediamine would directly lead to the formation of the this compound core. The versatility of this method lies in the ability to introduce a wide range of substituents onto both the benzimidazole and thiophene rings by using appropriately derivatized starting materials.
A specific example includes the synthesis of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles, which were prepared by the condensation of 5-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophen-4-ones with ammonium (B1175870) acetate (B1210297) under azeotropic conditions. nih.gov Although this example pertains to a different isomer, the underlying principle of condensing a diamine equivalent with a thiophene-based precursor to form the imidazole ring is a common strategy.
Cyclization Approaches Involving Thiophene and Benzimidazole Precursors
Another classical strategy involves the formation of the thiophene ring onto a pre-existing benzimidazole scaffold. This can be achieved through various cyclization reactions. For example, starting with a 2-substituted benzimidazole that has appropriate functional groups, a thiophene ring can be annulated.
One such approach involves the reaction of 2-(chloromethyl)-1H-benzimidazole or 2-(mercaptomethyl)-1H-benzimidazoles with a suitable synthon like 2-mercaptoquinoline-3-carbaldehyde (B6611392) or 2-chloroquinoline-3-carbaldehyde. niscpr.res.in This process involves a nucleophilic substitution followed by a cyclization step to yield a thieno[2,3-b]quinoline derivative fused with a benzimidazole ring. niscpr.res.in While the specific target molecule in this study was not this compound, the general strategy of building a thiophene ring onto a benzimidazole core is a viable synthetic pathway.
These cyclization strategies often provide a high degree of control over the final structure and allow for the introduction of diverse functionalities.
Multi-component Reactions for Fused Ring Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, have emerged as a powerful tool in heterocyclic synthesis. jocpr.comtandfonline.com These reactions are highly atom-economical and can rapidly generate molecular complexity from simple and readily available starting materials. jocpr.com
For the synthesis of fused benzimidazole systems, a one-pot, three-component reaction of 2-bromoanilines, aldehydes, and an azide (B81097) source ([bmim]N3) catalyzed by copper-doped silica (B1680970) cuprous sulfate (B86663) (CDSCS) has been reported for the synthesis of 1-H-2-substituted benzimidazoles. researchgate.net While not directly yielding the thieno[3,4-e]benzimidazole system, this illustrates the potential of MCRs in constructing the benzimidazole core, which could then be further functionalized to build the fused thiophene ring.
Another example involves a one-pot multi-component reaction of (E)-5-(benzylidene amino)-1H-benzo[d]imidazole-2-thiol, an aromatic aldehyde, and ethyl acetoacetate (B1235776) in the presence of ceric ammonium nitrate (B79036) (CAN) as a Lewis acid catalyst to synthesize benzo[d]imidazolyltetrahydropyridine carboxylates. jocpr.com This highlights the adaptability of MCRs in creating complex heterocyclic structures based on a benzimidazole core. The development of a specific MCR for the direct synthesis of this compound remains an area of interest.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. This trend is also reflected in the synthesis of thienobenzimidazole derivatives.
Microwave-Assisted Synthesis of this compound Analogues
Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a green chemistry technique that can significantly accelerate reaction rates, improve yields, and enhance product purity. jocpr.com The use of microwave irradiation has been successfully applied to the synthesis of various benzimidazole derivatives. nih.govarkat-usa.orgacs.org
For instance, the synthesis of benzimidazole-bearing thiazolidinedione derivatives has been achieved using both conventional heating and microwave-assisted methods, with the latter showing a significant reduction in reaction times and improved yields. nih.gov Similarly, microwave irradiation has been employed for the synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles, resulting in shorter reaction times and higher yields compared to traditional heating methods. arkat-usa.org
A zinc-based boron nitride (Zn-BNT) catalyst has been used for the synthesis of benzimidazoles from o-phenylenediamine (B120857) and various aromatic aldehydes under microwave conditions, achieving high yields in just 15 minutes. nih.gov These examples demonstrate the potential of microwave-assisted synthesis for the efficient construction of the benzimidazole core, which is a key component of this compound.
Catalytic Methodologies for Thienobenzimidazole Construction
The use of catalysts is central to many modern synthetic strategies, offering improved selectivity, milder reaction conditions, and higher efficiency. Various catalytic systems have been developed for the synthesis of benzimidazole and its fused derivatives.
For the condensation of ortho-phenylenediamines with carboxylic acids or aldehydes, a range of catalysts have been employed. These include ammonium chloride, semanticscholar.org lanthanum chloride, semanticscholar.org and erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3). beilstein-journals.org The use of Er(OTf)3 in water has been shown to selectively produce 1-benzyl-2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde. beilstein-journals.org
In the context of multi-component reactions, copper-doped silica cuprous sulfate (CDSCS) has proven to be an effective heterogeneous nano-catalyst for the synthesis of 1-H-2-substituted benzimidazoles. researchgate.net The development of catalytic systems that can facilitate the direct, one-pot synthesis of the this compound scaffold from simple precursors is a continuing area of research. These catalytic methods offer significant advantages in terms of sustainability and efficiency over classical stoichiometric approaches.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of benzimidazole derivatives, including the this compound scaffold, aims to reduce the environmental impact of chemical processes. longdom.orgnih.gov This involves the use of environmentally benign solvents, catalysts, and renewable starting materials, as well as the minimization of waste. longdom.orgnih.gov
One of the key strategies in green synthesis is the use of water as a solvent. longdom.org Water is a safe, non-toxic, and readily available solvent that can be a viable alternative to volatile organic solvents commonly used in organic synthesis. longdom.orglookchem.com For instance, the synthesis of 2-substituted benzimidazoles has been achieved in high yields using water as a solvent at either low or elevated temperatures, depending on the reactivity of the aldehydes used. mdpi.com
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed under milder conditions with higher efficiency. longdom.org The use of recyclable catalysts is particularly advantageous. mdpi.com For example, zinc triflate has been reported as an efficient and recyclable catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes in ethanol. chemmethod.com Similarly, Er(OTf)₃ has been used to promote the synthesis of 1,2-disubstituted benzimidazoles. mdpi.com
The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is another fundamental principle of green chemistry. longdom.org One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, are a practical way to improve atom economy and reduce waste. d-nb.info An eco-friendly one-pot protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a related heterocyclic system, has been developed using glucose as a mild and renewable reducing agent in an aqueous alkaline medium. d-nb.info This approach avoids the use of transition metals and highlights the potential for using renewable resources in heterocyclic synthesis. d-nb.info
The following table summarizes some green chemistry approaches applied to the synthesis of benzimidazole derivatives, which are relevant to the synthesis of this compound.
| Green Chemistry Principle | Application in Benzimidazole Synthesis | Reference |
| Use of Green Solvents | Water as a solvent for the synthesis of 2-substituted benzimidazoles. | mdpi.com |
| Catalysis | Use of recyclable catalysts like zinc triflate and Er(OTf)₃. | mdpi.comchemmethod.com |
| Renewable Feedstocks | Use of glucose as a renewable reducing agent. | d-nb.info |
| Atom Economy | One-pot synthesis protocols to minimize byproducts. | d-nb.info |
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including complex heterocyclic systems like benzimidazoles. semanticscholar.orgmdpi.com This approach offers several advantages over traditional batch methods, such as improved safety, better heat and mass transfer, and the potential for automation and scalability. semanticscholar.orgmdpi.com
A novel method for the synthesis of tricyclic benzimidazole derivatives has been developed using a continuous flow reactor. semanticscholar.org This method avoids many of the drawbacks of batch processes, such as long reaction times and the use of toxic reagents. semanticscholar.org The process involves a one-pot reductive cyclization using an H-Cube Pro®, followed by a dehydration step to produce the desired lactam compounds. semanticscholar.org Subsequent acylation was also integrated into the flow system, dramatically reducing the reaction time. semanticscholar.org
Continuous flow processing has also been successfully applied to the synthesis of N-substituted benzimidazol-2-ones. mdpi.com A flow-based approach using 1,1'-carbonyldiimidazole (B1668759) (CDI) for the cyclocarbonylation of o-phenylenediamines has been optimized using Design of Experiment (DoE). mdpi.com This method allows for the efficient multigram-scale preparation of key benzimidazol-2-one (B1210169) synthons. mdpi.com
The photomediated transformation of indazoles to benzimidazoles has also been adapted to a continuous flow protocol. nih.gov This allows for the preparative scale synthesis of benzimidazoles through a nitrogen-carbon transposition, demonstrating the versatility of flow chemistry for photochemical reactions. nih.gov
The following table highlights key features of flow chemistry protocols for benzimidazole synthesis.
| Reaction Type | Key Features of Flow Protocol | Advantages | Reference |
| Tricyclic Benzimidazole Synthesis | One-pot reductive cyclization and dehydration. | Reduced reaction time, avoidance of toxic reagents. | semanticscholar.org |
| Benzimidazol-2-one Synthesis | CDI-promoted cyclocarbonylation, optimized by DoE. | Scalable, efficient for key synthons. | mdpi.com |
| Photochemical Rearrangement | Photomediated transformation of indazoles to benzimidazoles. | Enables preparative scale synthesis. | nih.gov |
Advanced Functionalization and Derivatization Strategies of this compound
The functionalization and derivatization of the this compound scaffold are crucial for modulating its physicochemical properties and biological activities. Advanced strategies focus on introducing diverse substituents at various positions of the fused heterocyclic system.
N-Alkylation and N-Acylation Reactions on the Benzimidazole Moiety
N-alkylation and N-acylation of the benzimidazole nitrogen atom are common strategies to introduce a wide range of functional groups. lookchem.comnih.gov These reactions can significantly impact the lipophilicity and, consequently, the biological activity of the resulting molecules. nih.gov
A sustainable method for the N-1 alkylation of benzimidazoles has been developed using an aqueous basic medium with sodium dodecyl sulfate (SDS). lookchem.com This method provides high yields of the alkylated products in a shorter reaction time compared to conventional methods that use organic solvents. lookchem.com The reaction proceeds at ambient temperature for reactive alkyl halides, while less reactive ones may require heating. lookchem.com
Microwave-assisted synthesis has also been employed for the N-alkylation of 2-arylbenzimidazole derivatives. diva-portal.org This green and environmentally friendly approach allows for the efficient synthesis of N-1 substituted 1H-benzimidazole derivatives with good to excellent yields. diva-portal.org
The following table provides examples of N-alkylation reactions on benzimidazole derivatives.
| Alkylating Agent | Reaction Conditions | Product Type | Reference |
| Alkyl halides | SDS-aqueous basic medium, ambient or 55-60°C | N-1 alkylated benzimidazoles | lookchem.com |
| Substituted halides | Microwave irradiation | N-1 substituted 1H-benzimidazoles | diva-portal.org |
| Benzyl (B1604629) or alkyl halides | K₂CO₃ | N-alkyl 2-benzylthiomethyl-1H-benzimidazoles | gsconlinepress.com |
Substitution Reactions on the Thiophene Ring
The thiophene ring in the this compound scaffold is susceptible to various substitution reactions, allowing for the introduction of diverse functional groups. The reactivity of the thiophene ring is influenced by the electron-donating or electron-withdrawing nature of existing substituents.
A principal route for the synthesis of substituted thiophenes involves the reaction of a dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. derpharmachemica.com Friedel-Crafts acylation is another common method, which preferentially occurs at the α-position of the thiophene ring. derpharmachemica.com
Multicomponent reactions (MCRs) provide a convergent and efficient approach to synthesize highly substituted thiophene derivatives in a one-pot manner. tandfonline.com For instance, the reaction of carbonyl compounds and malononitrile (B47326) or ethyl cyanoacetate (B8463686) with elemental sulfur can yield 2-aminothiophene derivatives. tandfonline.com Base-catalyzed reactions, sometimes under microwave irradiation, are also employed for the synthesis of thiophene derivatives. tandfonline.com
Halogenation and Cross-Coupling Methodologies for Scaffold Diversification
Halogenation of the this compound scaffold, followed by transition metal-catalyzed cross-coupling reactions, is a powerful strategy for introducing a wide array of substituents. wuxibiology.comnih.gov This approach allows for the formation of carbon-carbon and carbon-heteroatom bonds, leading to significant molecular diversity.
Stepwise multiple halogenation and coupling reactions can be employed to synthesize polysubstituted aromatic compounds. wuxibiology.com The regioselectivity of halogenation can be predicted using quantum mechanics (QM) analyses, which helps in designing efficient synthetic routes. wuxibiology.com
Suzuki-Miyaura cross-coupling is a widely used palladium-catalyzed reaction for the formation of aryl-aryl bonds. nih.gov This reaction has been utilized in the synthesis of various biologically active molecules containing the benzimidazole nucleus. nih.gov For example, Suzuki-Miyaura cross-coupling of a boronate derivative with a dibromo-imidazo[1,2-a]pyrazine has been used to generate complex heterocyclic systems. nih.gov Cobalt-catalyzed intramolecular C-N cross-coupling reactions have also been reported for the synthesis of substituted benzimidazoles. psu.edu
The following table summarizes different cross-coupling reactions used for the diversification of benzimidazole-containing scaffolds.
| Cross-Coupling Reaction | Catalyst | Bond Formed | Application | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl-Aryl | Synthesis of complex heterocyclic systems | nih.govnih.gov |
| Intramolecular C-N Coupling | Cobalt(II)-complex | Aryl-Nitrogen | Synthesis of substituted benzimidazoles | psu.edu |
Hybrid Molecule Design and Synthesis Incorporating this compound
The design and synthesis of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, is a promising strategy for developing new therapeutic agents with potentially enhanced or novel biological activities.
One approach involves linking the thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties. For example, a series of S-alkyl derivatives of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one have been synthesized by condensing the corresponding carboxylic acid with ortho-phenylenediamine, followed by alkylation. mdpi.com
Another strategy is to create hybrids of benzimidazole and pyrazole. nih.gov Benzimidazole-tethered pyrazoles have been synthesized by condensing pyrazole-based carbaldehydes with o-phenylenediamine. nih.gov Similarly, benzimidazole-pyrazoline hybrid molecules have been synthesized by cyclizing N-substituted benzimidazole chalcones with hydrazine (B178648) hydrate. researchgate.net
The synthesis of benzimidazole derivatives carrying a quinoline (B57606) moiety has also been reported. niscpr.res.in These compounds, such as 2-(1H-benzimidazol-2-yl)-6-substituted-thieno[2,3-b]quinolines, are synthesized through a one-step process involving nucleophilic substitution and cyclization. niscpr.res.in
The following table presents examples of hybrid molecules incorporating the benzimidazole scaffold.
| Hybrid Molecule Type | Synthetic Strategy | Key Moieties | Reference |
| Thienopyrimidine-Benzimidazole | Condensation followed by alkylation | Thieno[2,3-d]pyrimidine, Benzimidazole | mdpi.com |
| Pyrazole-Benzimidazole | Condensation of carbaldehyde with diamine | Pyrazole, Benzimidazole | nih.gov |
| Pyrazoline-Benzimidazole | Cyclization of chalcones with hydrazine | Pyrazoline, Benzimidazole | researchgate.net |
| Quinoline-Thieno-Benzimidazole | Nucleophilic substitution and cyclization | Quinoline, Thiophene, Benzimidazole | niscpr.res.in |
Spectroscopic and Structural Elucidation Techniques for 1h Thieno 3,4 E Benzimidazole Compounds
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and characterizing the structural features of 1h-Thieno[3,4-e]benzimidazole compounds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the characteristic functional groups within this compound derivatives by measuring the absorption of infrared radiation, which induces molecular vibrations.
Key vibrational bands observed in the FTIR spectra of thienobenzimidazole derivatives include:
N-H Stretching: The N-H stretching vibration in the benzimidazole (B57391) ring typically appears in the region of 3200-2900 cm⁻¹. researchgate.net For some derivatives, this band can be observed at higher wavenumbers, such as 3302 cm⁻¹ or 3203 cm⁻¹. hilarispublisher.com
C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the 3000–3100 cm⁻¹ range. nih.gov For instance, sp² C-H stretches in some derivatives appear between 3048–3084 cm⁻¹, while sp³ C-H stretches are found at 2903–2970 cm⁻¹. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic system are typically found in the 1650-1400 cm⁻¹ region. For example, a C=N stretching band has been reported in the range of 1653–1658 cm⁻¹. nih.gov
C=O Stretching: In derivatives containing a carbonyl group, a strong absorption peak due to C=O stretching is evident, often appearing between 1678–1718 cm⁻¹. nih.gov
C-S Stretching: The presence of the thiophene (B33073) ring is confirmed by C-S stretching vibrations, although these can sometimes be weak and harder to assign definitively.
The "fingerprint region," typically from 1500 cm⁻¹ to 600 cm⁻¹, displays a complex pattern of absorption bands that are unique to each molecule, providing a molecular fingerprint for the compound. biomedscidirect.com
Table 1: Characteristic FTIR Absorption Bands for Functional Groups in this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | References |
| N-H | Stretching | 3200-3460 | researchgate.nethilarispublisher.comdergipark.org.tr |
| Aromatic C-H | Stretching | 3000-3100 | nih.gov |
| Aliphatic C-H | Stretching | 2830-2970 | hilarispublisher.comnih.gov |
| C=N | Stretching | 1597-1658 | nih.govsemanticscholar.org |
| C=C | Stretching | 1400-1600 | dergipark.org.tr |
| C=O | Stretching | 1672-1718 | nih.govnih.gov |
| C-S | Stretching | ~1266 | acs.org |
Raman Spectroscopy in Structural Characterization
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For thieno[3,4-e]benzimidazole and related structures, Raman spectroscopy can be used to probe the vibrations of the carbocyclic and heterocyclic rings.
In studies of similar polycyclic aromatic compounds, characteristic Raman bands have been identified. For instance, in a study of poly(thienopyrroledione-alt-N-alkylcarbazole), bands at 1139, 1349, 1567, and 1622 cm⁻¹ were attributed to the alkylcarbazole group, involving C-H deformation and C-C stretching vibrations of the benzenoid rings. researchgate.net The electrochemical oxidation of poly(thiophene) derivatives, a related class of compounds, leads to shifts in Raman bands, indicating changes in bond order within the thiophene subunit. researchgate.net For benzimidazole itself, Surface-Enhanced Raman Spectroscopy (SERS) has been used to study its adsorption on silver surfaces, revealing different adsorption mechanisms depending on the pH. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and determine the connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shifts (δ) of the protons in this compound derivatives are influenced by the electronic effects of the fused heterocyclic system and any substituents present.
Key features in the ¹H NMR spectra of these compounds include:
Aromatic Protons: The protons on the benzimidazole and thiophene rings typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. hilarispublisher.comnih.gov The exact chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) depend on the substitution pattern and the electronic environment. nih.govmdpi.com For example, in one derivative, a doublet at δ 8.15 ppm (J = 8.8 Hz) was assigned to a proton on the benzimidazole ring with an ortho-coupled proton. nih.gov
N-H Proton: The proton attached to the nitrogen atom of the imidazole (B134444) ring is often observed as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and its signal can be exchanged with D₂O. hilarispublisher.comacs.org For instance, N-H protons have been reported at δ 12.60 ppm and δ 12.56 ppm. hilarispublisher.comnih.gov
Aliphatic Protons: Protons on any alkyl or other aliphatic substituents will appear in the upfield region of the spectrum, with their chemical shifts dependent on their proximity to electronegative atoms or aromatic rings. For example, methylene (B1212753) (-CH₂) protons adjacent to the benzimidazole ring have been observed at δ 4.74 ppm. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | References |
| N-H (Imidazole) | 11.5 - 13.5 | broad singlet | hilarispublisher.comnih.govacs.org |
| Aromatic (Benzene/Thiophene Rings) | 6.5 - 8.5 | multiplet, doublet, triplet | hilarispublisher.comnih.govmdpi.com |
| Methylene (-CH₂-) | 3.1 - 4.8 | multiplet, triplet, singlet | hilarispublisher.comnih.govnih.gov |
| Methine (-CH-) | 5.3 - 5.5 | multiplet | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives rise to a distinct peak.
Key features in the ¹³C NMR spectra of this compound derivatives include:
Aromatic and Heteroaromatic Carbons: The carbon atoms of the benzimidazole and thiophene rings resonate in the downfield region, typically between δ 110 and 155 ppm. mdpi.comrsc.org The chemical shifts are sensitive to the electronic environment and substitution. For example, carbons in the benzimidazole portion have been observed in the range of δ 114.05–166.53 ppm. acs.org
Quaternary Carbons: Carbons that are not attached to any protons, such as the carbons at the fusion of the rings (C3a and C7a in the benzimidazole system), often show weaker signals and can be identified by techniques like DEPT (Distortionless Enhancement by Polarization Transfer). nih.govbeilstein-journals.org For instance, quaternary carbons have been confirmed by the absence of signals in DEPT-135 spectra at specific chemical shifts. nih.gov
Aliphatic Carbons: Carbons in alkyl or other aliphatic substituents appear in the upfield region of the spectrum. For example, a methylene carbon has been reported at δ 31.21 ppm. nih.gov
Table 3: Representative ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | References |
| Aromatic/Heteroaromatic | 110 - 165 | acs.orgmdpi.comrsc.org |
| Quaternary Aromatic/Heteroaromatic | 127 - 164 | nih.gov |
| Methylene (-CH₂-) | 30 - 50 | nih.gov |
| Methine (-CH-) | 40 - 50 | nih.gov |
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HSQC, NOESY) in Complex Structure Assignment
For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are indispensable for unambiguous structure assignment. ipb.pt
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net It is invaluable for tracing out the proton-proton connectivity within the molecule and identifying spin systems.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govharvard.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, an HMQC spectrum showed that protons at δ 3.82 and 3.43 ppm were attached to the same carbon at δ 41.18 ppm. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. researchgate.net It provides crucial information about the stereochemistry and three-dimensional structure of the molecule.
The combined application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound compounds, enabling the confident assignment of all proton and carbon signals, even in highly complex systems. mdpi.comktu.edu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of this compound compounds. Different ionization techniques offer specific advantages in analysis.
Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In EIMS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The fragmentation pathways are often predictable based on the structure of the heterocyclic system.
For thieno-benzimidazole scaffolds, fragmentation is expected to occur at the weaker bonds of the fused ring system. Studies on related benzimidazole and thiophene structures show common fragmentation patterns involving the cleavage of the imidazole or thiophene ring and the loss of small neutral molecules like HCN. scispace.comnih.gov The mass spectrum of the parent benzimidazole shows a prominent molecular ion peak, indicating the stability of the aromatic system, with key fragments arising from the breakdown of the imidazole ring. nist.govnist.gov For substituted derivatives, cleavage of the C-N bond of side chains is a dominant fragmentation pathway. nih.gov The analysis of triphenylamine-substituted benzimidazoles, for example, reveals a base peak corresponding to the molecular ion (M⁺), with other significant fragments resulting from the loss of substituents. acs.org
Table 1: Illustrative EIMS Fragmentation Data for a Substituted Benzimidazole Derivative
| Compound Name | Molecular Ion (M⁺) m/z | Relative Intensity (%) | Key Fragment m/z | Relative Intensity (%) | Reference |
|---|---|---|---|---|---|
| 5-Methoxy-2-(4′-(N,N-diphenylamino)phenyl)-1,3-benzimidazole | 391 | 100 | 376 ([M-CH₃]⁺) | 55 | acs.org |
| 185 | 10 | acs.org |
This table is for illustrative purposes, showing typical data obtained from EIMS analysis of a related benzimidazole compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used extensively for the analysis of this compound derivatives. It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is particularly suited for less volatile or thermally unstable compounds, which are common in medicinal chemistry research involving this scaffold.
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically employed. mdpi.com These methods usually result in the formation of protonated molecules, such as [M+H]⁺, providing clear molecular weight information with minimal fragmentation. researchgate.net LC-MS is used to confirm the molecular weight of newly synthesized compounds and to analyze complex reaction mixtures. mdpi.comniscpr.res.in For instance, the analysis of various 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines using LC-MS with an ESI source consistently showed the expected [M+H]⁺ ions, confirming their successful synthesis. mdpi.com
Table 2: Example LC-MS Data for Benzimidazole-Thiophene Derivatives
| Compound | Ionization Mode | Observed m/z | Ion Type | Reference |
|---|---|---|---|---|
| 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide | ES+ | 530.0 | [M+H]⁺ | mdpi.com |
| 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(p-tolyl)acetamide | ES+ | 476.0 | [M+H]⁺ | mdpi.com |
| 5-{[2-(4-Chlorobenzyl)-1H-benzimidazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol | ES+ | 357.08 | [M+H]⁺ | researchgate.net |
This table presents data for derivatives containing both benzimidazole and thiophene-related moieties, illustrating the application of LC-MS.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. HRMS is crucial for confirming the identity of novel this compound derivatives, distinguishing between compounds with the same nominal mass but different elemental formulas. acs.org
Techniques like ESI coupled with Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly used. nih.govacs.org The experimentally determined mass is compared to the calculated mass for a proposed formula, with a small mass error (typically <5 ppm) providing strong evidence for the assigned structure. acs.org For example, in the characterization of a series of benzimidazole probes, HRMS (ESI) was used to confirm the elemental composition, with found masses matching the calculated masses with high accuracy. nih.gov
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Proposed Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type | Reference |
|---|---|---|---|---|
| C₂₆H₂₁N₃O | 391.1685 | 391.1689 | [M]⁺ | acs.org |
| C₂₅H₂₇N₆O₃S | 491.1860 | 491.1843 | [M+H]⁺ | nih.gov |
| C₂₈H₂₈N₇O₃S | 542.1969 | 542.1965 | [M+H]⁺ | nih.gov |
This table showcases the high accuracy of HRMS in determining the elemental composition of related benzimidazole compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound compounds, a single-crystal X-ray structure provides unequivocal proof of constitution, configuration, and conformation. It reveals precise bond lengths, bond angles, and torsion angles, and elucidates intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. nih.gov
The crystal structure of a close analogue, 5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e] mdpi.comniscpr.res.indiazepin-2(3H)-one, showed that the thieno and phenyl rings are nearly perpendicular to each other. mdpi.com In another study on a benzimidazole-functionalized thiourea, X-ray analysis confirmed the molecular structure and provided detailed data on hydrogen bonding. nih.gov Such analyses are critical for understanding structure-activity relationships and for computational studies like molecular docking.
Table 4: Example Crystallographic Data for a Thiophene-Benzimidazole Related Structure
| Parameter | Value | Reference |
|---|---|---|
| Compound | 5-(2-Bromophenyl)-4-phenyl-2-(phenylamino)thiophene-3-carbonitrile | nih.govresearchgate.net |
| Crystal System | Triclinic | nih.govresearchgate.net |
| Space Group | P-1 | nih.govresearchgate.net |
| a (Å) | 8.8152 (8) | nih.govresearchgate.net |
| b (Å) | 10.0958 (9) | nih.govresearchgate.net |
| c (Å) | 12.6892 (10) | nih.govresearchgate.net |
| α (°) | 68.549 (5) | nih.govresearchgate.net |
| β (°) | 81.667 (5) | nih.govresearchgate.net |
| γ (°) | 68.229 (5) | nih.govresearchgate.net |
This table provides crystallographic data for a compound containing thiophene and phenylamino (B1219803) moieties, illustrating the type of information obtained from X-ray analysis.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for both the purification of synthesized this compound compounds and the assessment of their purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used ubiquitously in synthetic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. ijcrt.org For thieno-benzimidazole derivatives, silica (B1680970) gel is the most common stationary phase. hilarispublisher.com
The choice of mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is optimized to achieve good separation of the product from reactants and byproducts. researchgate.netresearchgate.net Visualization of the separated spots is commonly achieved under UV light (254 nm), or by using chemical staining agents such as p-anisaldehyde followed by heating. acs.orgnih.gov The retention factor (Rf value) is a key parameter used to characterize a compound under a specific set of TLC conditions.
Table 5: Example TLC Conditions for Benzimidazole Derivatives
| Mobile Phase (Solvent System) | Stationary Phase | Visualization | Example Rf | Reference |
|---|---|---|---|---|
| Ethyl acetate: n-Hexane (3:5) | Silica Gel | UV light, p-anisaldehyde/H₂SO₄ stain | - | nih.gov |
| Ethyl acetate: n-Hexane: Methanol (3:2:1) | Silica Gel | UV light | 0.25 | researchgate.net |
| Ethyl acetate: Hexane (3:1) | Silica Gel | - | - | researchgate.net |
This table summarizes typical solvent systems and conditions used for the TLC analysis of related benzimidazole compounds.
Column Chromatography for Purification
Column chromatography is a fundamental purification technique widely employed in the synthesis of benzimidazole and thieno-fused heterocyclic compounds. This method is effective for separating the desired products from crude reaction mixtures, byproducts, and unreacted starting materials. The principle of separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase is passed through it.
For derivatives of the thieno-benzimidazole family, silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase due to its polarity and effectiveness in separating moderately polar compounds. hilarispublisher.commdpi.com The choice of the mobile phase, or eluent, is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used. Common solvent systems include mixtures of hexane and ethyl acetate. hilarispublisher.commdpi.com The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the purified compound. hilarispublisher.com
After synthesis, the crude product is typically concentrated, adsorbed onto a small amount of silica gel, and loaded onto the top of the prepared column. The elution process then separates the components, which are collected in fractions. The solvent from the fractions containing the pure product is then removed under reduced pressure to yield the purified thieno[3,4-e]benzimidazole derivative. google.com
Table 1: Examples of Column Chromatography Purification for Related Benzimidazole Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| Benzimidazole-chalcone derivatives | Silica gel | 10% Ethyl acetate in hexane | mdpi.com |
| Benzimidazole linked 1,3,4-oxadiazole (B1194373) derivatives | Silica gel (60-120 mesh) | Hexane and Ethyl acetate | hilarispublisher.com |
| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles | Silica gel | Not specified | mdpi.com |
| Omeprazole enantiomers | Silica gel | Ethyl acetate/Hexane (15:85) | google.com |
| Chromane substituted benzimidazole derivatives | Silica gel | Dichloromethane to Ethyl acetate gradient | google.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and separation of compounds. For thieno[3,4-e]benzimidazole and related structures, HPLC, often coupled with a mass spectrometer (LC-MS), is invaluable for confirming the identity and purity of synthesized compounds. mdpi.commdpi.com
The most common mode of HPLC used is reversed-phase chromatography. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or an aqueous buffer (e.g., ammonium (B1175870) acetate). srce.hr A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of complex mixtures. srce.hr
Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, which measures the absorbance of the eluting compounds at specific wavelengths (e.g., 254, 290, 298, and 312 nm). srce.hr This provides quantitative data and information about the electronic structure of the molecule. For unambiguous structure confirmation, HPLC is often coupled with mass spectrometry (LC-MS). This provides the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. mdpi.com The technique is also used for determining the purity of enantiomers of chiral benzimidazole derivatives using a chiral column. google.com
Table 2: HPLC and LC-MS Analysis Data for Related Thieno-Fused and Benzimidazole Compounds
| Compound Class | HPLC Column | Detection Method | Key Findings | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine (B153573) derivatives | Not Specified | LC-MS (ES+) | Confirmed molecular weight via m/z values (e.g., 462.0, 506.0 MH⁺) | mdpi.com |
| Benzimidazole residues in milk | Xbridge C18 | HPLC-DAD | LOD: 1-4 µg kg⁻¹, LOQ: 4-18 µg kg⁻¹ | srce.hr |
| Benzimidazole fungicides | C18 | UV absorbance, Fluorescence | Analysis of Thiabendazole (TBZ) and Carbendazim (MBC) | hplc.eu |
| Pyrimido[1,2-a] mdpi.comsrce.hrniscpr.res.intriazines | Not Specified | HPLC, MS | Confirmed structure and molecular weight (m/z: 331.0860 [M+H]⁺) | mdpi.com |
Reactivity Profiles and Mechanistic Investigations of 1h Thieno 3,4 E Benzimidazole
Electrophilic Reactions and Regioselectivity
The thieno[3,4-e]benzimidazole ring system possesses multiple sites susceptible to electrophilic attack. The regioselectivity of such reactions is dictated by the electron density distribution across the fused rings, which is influenced by the competing electron-donating effects of the sulfur atom in the thiophene (B33073) ring and the nitrogen atoms in the imidazole (B134444) moiety, alongside the electron-withdrawing character of the pyridine-like nitrogen in the benzimidazole (B57391) part.
In related thieno[b]pyridine systems, electrophilic substitution has been found to be generally difficult. rsc.org For instance, studies on thieno[2,3-b]pyridine (B153569) have shown that the reactivity towards electrophiles is significantly lower than that of benzo[b]thiophene. rsc.orgrsc.org When electrophilic substitution does occur, it is anticipated to favor the thiophene ring over the benzimidazole moiety. This is because the thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzimidazole ring, which contains a pyridine-like nitrogen atom that deactivates the aromatic system towards electrophiles. quimicaorganica.org
Within the thiophene ring of 1h-thieno[3,4-e]benzimidazole, there are two potential sites for electrophilic substitution. Based on the known reactivity of thiophene and its derivatives, electrophilic attack is expected to occur preferentially at the position alpha to the sulfur atom. Computational studies on related benzo[b]thieno[2,3-c]pyridines have shown that acylation, a common electrophilic substitution reaction, proceeds at specific positions determined by the charge distribution in the molecule. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) | Mechanistic Notes |
| Nitration | HNO₃/H₂SO₄ | Substitution on the thiophene ring | The reaction is expected to be sluggish due to the overall electron-deficient nature of the pyridine-like part of the benzimidazole ring. |
| Bromination | Br₂/FeBr₃ | Substitution on the thiophene ring | Halogenation is a common electrophilic substitution for thiophenes. |
| Acylation | RCOCl/AlCl₃ | Substitution on the thiophene ring | Friedel-Crafts reactions are characteristic of electron-rich aromatic systems like thiophene. |
Nucleophilic Reactions and Ring Transformations
Nucleophilic attack on the this compound ring system is expected to occur at positions of low electron density. The pyridine-like nitrogen atom in the benzimidazole moiety significantly lowers the electron density of the fused benzene (B151609) and imidazole rings, making them more susceptible to nucleophilic attack compared to the thiophene ring. abertay.ac.uk
Nucleophilic substitution reactions, particularly the displacement of a good leaving group such as a halogen, are more likely to occur on the benzimidazole part of the molecule. Studies on chlorothieno(3,4-b)pyridines have shown that nucleophilic substitution of the chlorine atoms is possible, with reactivity being comparable to or in some cases anomalous to that of analogous quinoline (B57606) compounds. For instance, methoxydechlorination of 2,4-dichlorothieno(3,4-b)pyridine with one equivalent of methoxide (B1231860) under mild conditions yielded both the α- and γ-monosubstituted products.
Ring transformation reactions under nucleophilic conditions have not been extensively documented for this specific system. However, in related heterocyclic systems, strong nucleophiles can induce ring-opening followed by recyclization to form new heterocyclic structures.
Table 2: Potential Nucleophilic Substitution Reactions on Halogenated this compound Derivatives
| Substrate | Nucleophile | Potential Product(s) | Reaction Conditions |
| Chloro-1h-thieno[3,4-e]benzimidazole | MeO⁻ | Methoxy-1h-thieno[3,4-e]benzimidazole | Mild conditions, similar to analogous thienopyridines. |
| Chloro-1h-thieno[3,4-e]benzimidazole | NH₃ | Amino-1h-thieno[3,4-e]benzimidazole | Typically requires elevated temperature and pressure. |
| Chloro-1h-thieno[3,4-e]benzimidazole | R-SH | (R-thio)-1h-thieno[3,4-e]benzimidazole | In the presence of a base. |
Rearrangement Processes within the Fused Ring System
For instance, the Dimroth rearrangement is a common process in many heterocyclic systems containing a 1,3-thiazine or similar substructure, involving the transposition of an endocyclic and an exocyclic heteroatom. Although not directly applicable to the parent this compound, derivatives with appropriate substituents might undergo analogous transformations.
Cycloaddition Reactions Involving this compound
The thiophene and benzimidazole rings of this compound can potentially participate in cycloaddition reactions, acting as either the diene or dienophile component. The aromaticity of both ring systems, however, makes them relatively unreactive in Diels-Alder reactions under normal conditions. To facilitate such reactions, the aromaticity of one of the rings would likely need to be disrupted, for instance, by the presence of strongly electron-withdrawing or electron-donating groups.
In some cases, the pyridine (B92270) moiety of fused systems can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. acsgcipr.org Additionally, cycloaddition reactions have been reported for thieno[2,3-b]pyridine derivatives. It is conceivable that under appropriate conditions, this compound could undergo similar transformations.
Ring-Opening Reactions of Thienobenzimidazole Derivatives
Ring-opening reactions of the this compound system could proceed via cleavage of either the thiophene or the imidazole ring. The thiophene ring in fused systems can be susceptible to reductive cleavage of the C-S bonds using reagents like Raney nickel. This would lead to the opening of the thiophene ring while leaving the benzimidazole core intact.
Conversely, the imidazole ring can be opened under certain hydrolytic or reductive conditions, although it is generally more stable than the thiophene ring. The stability of the benzimidazole ring is a key feature of many biologically active molecules.
Photochemical and Electrochemical Reactivity
The photochemical behavior of this compound is expected to be influenced by the presence of both the thiophene and benzimidazole chromophores. Photolysis of related thieno[b]pyridine N-imides has been shown to lead to the formation of diazepines, indicating that photochemical stimulation can induce significant skeletal rearrangements. rsc.org Thieno[3,4-d]pyrimidin-4(3H)-thione, a related heterocyclic system, has been investigated as a photosensitizer, efficiently populating a long-lived triplet state upon photoexcitation. nih.govrsc.org This suggests that this compound and its derivatives could also possess interesting photochemical properties.
The electrochemical properties of thieno-fused systems are of great interest for applications in organic electronics. Thieno[3,4-b]pyrazine-based materials, for example, are known to have low band gaps. researchgate.net The electrochemical behavior of this compound would be characterized by its oxidation and reduction potentials, which are influenced by the electron-rich thiophene and electron-deficient benzimidazole components. Cyclic voltammetry studies on related thieno[3,2-b]thiophene-based dyes have been conducted to determine their HOMO and LUMO energy levels. rsc.orgnih.gov Similar studies on this compound would provide valuable insights into its electronic structure and potential for use in electronic devices.
Computational and Theoretical Investigations of 1h Thieno 3,4 E Benzimidazole
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations are fundamental in understanding the molecular properties of a compound from a theoretical standpoint. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the behavior of electrons in a molecule to predict its geometry, stability, and electronic characteristics.
Geometry Optimization and Conformational Analysis
This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like 1h-Thieno[3,4-e]benzimidazole, this would involve calculating bond lengths, bond angles, and dihedral angles that define its structure. Conformational analysis would explore different spatial arrangements (conformers) and their relative energies.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions
Analysis of the electronic structure provides insights into the chemical reactivity and electronic transitions of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov The analysis would also detail which atomic orbitals contribute to the formation of these frontier molecular orbitals.
Electrostatic Potential Surface (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding non-covalent interactions and potential sites for chemical reactions.
Spectroscopic Property Prediction and Simulation
Computational methods are widely used to predict and simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.
Computational NMR Chemical Shift Prediction
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) for a molecule. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. Comparing predicted NMR spectra with experimental data is a powerful method for confirming or determining the structure of a compound. liverpool.ac.uk
Vibrational Frequency Calculations (IR, Raman)
Computational chemistry can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). These theoretical spectra are invaluable for assigning the absorption bands observed in experimental IR and Raman spectroscopy. researchgate.net
UV-Vis Absorption and Fluorescence Emission Spectra Simulation
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting the electronic absorption and emission spectra of heterocyclic compounds like this compound. These simulations provide insights into the electronic transitions that govern the molecule's photophysical properties.
For related benzimidazole (B57391) derivatives, TD-DFT calculations have been successfully used to assign absorption bands observed in experimental UV-Vis spectra. mdpi.com Typically, the spectra of benzimidazoles feature intense absorption bands corresponding to π-π* electronic transitions within the conjugated aromatic system. mdpi.comnih.gov For instance, in N-Butyl-1H-benzimidazole, both experimental and theoretical spectra show a primary peak around 248 nm, with an additional experimental peak near 295 nm attributed to π-π* transitions within the benzimidazole core. nih.govsemanticscholar.org In more complex amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, the main absorption bands are located in the 330–520 nm range and are also assigned to π–π* transitions based on computational results. mdpi.com
Simulations can reliably predict the maximum absorption wavelength (λ_max) and the corresponding oscillator strengths (f), which correlate with the intensity of the absorption bands. The agreement between calculated and experimental spectra is often very good, with discrepancies in λ_max typically within a 10-15 nm range for similar heterocyclic systems. mdpi.com The choice of functional and basis set, along with the inclusion of a solvent model like the Polarizable Continuum Model (PCM), is crucial for achieving high accuracy. semanticscholar.org These calculations can also elucidate how protonation or deprotonation affects the electronic spectra, which is critical for understanding pH-dependent fluorescence. mdpi.com
The following table illustrates typical data obtained from TD-DFT simulations for a hypothetical this compound derivative, based on findings for related compounds.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 345 | 0.25 | HOMO → LUMO (95%) |
| S0 → S2 | 310 | 0.18 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 285 | 0.45 | HOMO → LUMO+1 (75%) |
Note: This table is illustrative and represents typical values for thieno-benzimidazole type structures.
Reactivity Indices and Chemical Descriptors
Conceptual Density Functional Theory (CDFT) provides a powerful framework for analyzing the chemical reactivity of molecules through various descriptors. nih.gov These indices help predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
Fukui functions, f(r), are key local reactivity descriptors that identify which atoms in a molecule are most susceptible to a specific type of attack. nih.govresearchgate.net The function is defined for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). mdpi.com By calculating the condensed Fukui functions for each atom, one can pinpoint the most reactive centers. researchgate.net
f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack). The atom with the highest f+ value is the most likely site for nucleophilic attack.
f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack). The atom with the highest f- value is the most favorable site for electrophilic attack.
Local softness, s(r), is another related descriptor derived from the global softness and the Fukui function. mdpi.com It provides a measure of the reactivity of a specific atomic site within the molecule; a higher value of local softness indicates higher reactivity at that site. mdpi.compku.edu.cn For this compound, DFT calculations would likely identify the nitrogen atoms of the imidazole (B134444) ring and specific carbon atoms in the thiophene (B33073) ring as key reactive sites, depending on the nature of the attacking species.
The table below shows a hypothetical analysis of condensed Fukui functions and local softness for selected atoms of this compound.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | s+ (Local Softness) | s- (Local Softness) |
| N1 | 0.085 | 0.150 | 0.120 | 0.211 |
| N3 | 0.160 | 0.050 | 0.225 | 0.070 |
| S5 | 0.040 | 0.120 | 0.056 | 0.169 |
| C7 | 0.110 | 0.095 | 0.155 | 0.134 |
Note: This table is for illustrative purposes. The N atoms in the imidazole ring and the S atom in the thiophene ring are key potential sites.
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2, where I is the ionization potential and A is the electron affinity. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. nih.gov
Electronegativity (χ) : The power of an atom or molecule to attract electrons, calculated as χ = (I + A) / 2.
Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). ekb.eg This index is useful for classifying molecules as strong or marginal electrophiles.
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures chemical stability and resistance to deformation. |
| Global Softness (S) | 1 / η | Indicates overall molecular reactivity. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures electron-attracting tendency. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of the molecule. |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational stability, intermolecular interactions, and behavior in different environments, such as in solution or complexed with a biological target.
In the context of drug design, MD simulations are frequently used to investigate the stability of a ligand-protein complex. nih.govrsc.org For example, if this compound were being studied as an inhibitor, MD simulations could analyze the dynamic nature of its binding within the active site of an enzyme, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.govnih.gov These simulations help to validate docking results and provide a more realistic picture of the binding mode and affinity. rsc.orgpreprints.org
MD simulations can also be used to explore the aggregation behavior of molecules, the formation of dimers or larger clusters, and interactions with solvent molecules. This is crucial for understanding its solubility and how it might behave in a biological medium or material science application. The analysis of trajectories from MD simulations can yield data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions, which quantify the stability and interaction patterns of the system.
Nonlinear Optical (NLO) Properties Calculations for Optoelectronic Applications
Organic molecules with extended π-conjugated systems, such as this compound, are of significant interest for applications in nonlinear optics (NLO). researchgate.netnih.gov NLO materials can alter the properties of light and are essential for technologies like optical switching and signal processing. nih.gov Computational chemistry provides a powerful tool to predict the NLO response of molecules, guiding the synthesis of promising candidates.
The key NLO properties are calculated using DFT methods and include:
Linear Polarizability (⟨α⟩) : Describes the linear response of the molecular electron cloud to an external electric field.
First-order Hyperpolarizability (β_tot) : Quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). researchgate.net Molecules must be non-centrosymmetric to exhibit a non-zero β value.
Second-order Hyperpolarizability (⟨γ⟩) : Relates to the third-order NLO response.
For benzimidazole and its derivatives, studies have shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance NLO properties. nih.gov The delocalization of π-electrons across the molecular framework is a primary cause of polarization in these organic materials. nih.gov DFT calculations can effectively predict how modifications to the this compound structure would impact its hyperpolarizability, making it a valuable screening tool for designing new materials for optoelectronic applications. nih.govresearchgate.net
| NLO Property | Description | Importance |
| Mean Polarizability (⟨α⟩) | Measures the overall linear response to an electric field. | Relates to the refractive index of the material. |
| First Hyperpolarizability (β_tot) | Quantifies the second-order nonlinear optical response. | Crucial for second-harmonic generation and electro-optic switching. |
| Second Hyperpolarizability (⟨γ⟩) | Quantifies the third-order nonlinear optical response. | Relevant for third-harmonic generation and other advanced applications. |
Protonation Equilibria and pKa Determination via Computational Approaches
The acid-base properties of a molecule, quantified by its pKa value, are fundamental to its behavior in biological and chemical systems. Computational methods offer a reliable way to predict the pKa of molecules like this compound, which can be challenging to determine experimentally due to low solubility. semanticscholar.orgnih.gov
The pKa can be calculated by determining the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in solution. nih.gov The direct approach involves calculating the free energies of the protonated and neutral species directly in a solvated state, often using a continuum solvation model (e.g., PCM or SMD). nih.gov
For benzimidazole and its derivatives, computational studies have identified the imidazole imino nitrogen as the most favorable site for protonation. mdpi.comirb.hr The accuracy of pKa prediction depends heavily on the chosen level of theory (functional and basis set) and the solvation model. nih.govresearchgate.net For instance, the B3LYP functional combined with the 6-31+G(d,p) basis set and the PCM solvation model has shown good correlation with experimental pKa values for protonated benzimidazoles. nih.gov The inclusion of explicit solvent molecules in the computational model can further improve accuracy. nih.gov These computational studies can effectively predict how substituents on the thieno-benzimidazole core will modulate the basicity of the nitrogen atoms, guiding the design of compounds with specific pH-dependent properties. mdpi.comirb.hr
Advanced Functional Exploration and Interdisciplinary Research Contributions of 1h Thieno 3,4 E Benzimidazole Scaffolds
Material Science Applications
The fusion of the electron-rich thiophene (B33073) ring with the benzimidazole (B57391) moiety endows the 1h-Thieno[3,4-e]benzimidazole scaffold with unique photophysical and electrochemical properties, making it a prime candidate for various applications in materials science.
Organic Electronics and Optoelectronic Devices Utilizing Thienobenzimidazole Derivatives
The rigid, planar structure and tunable electronic characteristics of thieno-imidazole derivatives make them highly suitable for use in organic electronics. These compounds have been investigated as key components in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
In the realm of OLEDs, the bipolar nature of molecules incorporating imidazole-based acceptors and carbazole-based donors allows for balanced charge injection and transport, which is crucial for high efficiency. nih.gov For instance, constructing bipolar molecules with donor-π-acceptor structures is an effective strategy for creating highly efficient deep-blue emitting materials. nih.gov The use of a twisted biphenyl (B1667301) bridge can help reduce the conjugation of the molecule, which helps to block intramolecular charge transfer (ICT) and prevent a bathochromic shift in emission. nih.gov In one study, a non-doped deep-blue OLED using a carbazole-π-imidazole derivative achieved a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov The ordered arrangement of molecules in crystalline thin films of phenanthroimidazole derivatives has been shown to facilitate high carrier mobility, leading to excellent luminescent properties such as high photon output at low driving voltages. rsc.org
Thieno-imidazole based dipolar molecules have also been successfully employed as hole transport materials (HTMs) in inverted (p–i–n) perovskite solar cells. rsc.org Two such molecules, AI109 and AI112, demonstrated the ability to form smooth and continuous films even at very low concentrations. rsc.org Without the use of dopants, PSCs based on AI109 and AI112 achieved power conversion efficiencies of 13.32% and 13.42%, respectively. rsc.org These efficiencies were notably higher than those achieved with standard HTMs like Spiro-OMeTAD (11.62%) and PEDOT:PSS (12.01%), highlighting the potential of thieno-imidazole scaffolds in advancing solar cell technology. rsc.org
Table 1: Performance of Thienobenzimidazole Derivatives in Optoelectronic Devices
| Device Type | Derivative Class | Key Performance Metric | Value |
|---|---|---|---|
| OLED | Carbazole-π-imidazole | Max. External Quantum Efficiency (EQE) | 4.43% |
| OLED | Carbazole-π-imidazole | Max. Luminance | 11,364 cd/m² |
| OLED | Carbazole-π-imidazole | CIE Coordinates | (0.159, 0.080) |
| Perovskite Solar Cell | Thieno-imidazole (AI109) | Power Conversion Efficiency (PCE) | 13.32% |
Supramolecular Assemblies and Self-Organization in this compound Architectures
The structure of this compound contains functionalities capable of forming non-covalent interactions, such as hydrogen bonding (via the N-H group of the imidazole), π-π stacking (via the aromatic rings), and potential for metal coordination. scispace.com These interactions are the driving forces for the self-organization of molecules into well-defined supramolecular structures. scispace.com
The self-assembly process is a multilevel organizational phenomenon where discrete molecular units arrange themselves through physical interactions. scispace.com In the case of benzimidazole derivatives, the benzyl (B1604629) group can participate in hydrophobic and π-π interactions with other planar aromatic systems, while the imidazole (B134444) ring is commonly found in coordination with metal cations. scispace.com The controlled interplay of these intra- and intermolecular forces can guide the assembly into large, ordered architectures. scispace.comacs.org The formation of these complex structures is critical in tissue engineering, where self-organization can lead to constructs that mimic the morphology of native tissues without the need for exogenous scaffolds. nih.gov
While specific studies on the supramolecular chemistry of this compound are emerging, the principles governing benzimidazole assembly are directly applicable. The fusion of the thiophene ring is expected to enhance π-π stacking interactions due to the extended aromatic system and influence the directionality of hydrogen bonds, leading to novel and potentially functional supramolecular materials.
Corrosion Inhibition Mechanisms and Surface Interactions
Derivatives of benzimidazole and other related heterocyclic compounds are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govscirp.orgscirp.org Their efficacy stems from the presence of heteroatoms (nitrogen and, in the case of thienobenzimidazoles, sulfur), aromatic rings, and polar functional groups. nih.gov
The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govnih.gov This adsorption can occur through two main processes:
Physisorption: Involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.
Chemisorption: Involves the sharing of electrons or coordinate bond formation between the lone pair electrons of the heteroatoms (N and S) and the vacant d-orbitals of the metal atoms. mdpi.com
Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these inhibitors. nih.govscirp.org Benzimidazole derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions simultaneously. nih.govscirp.org Studies have reported high protection efficiencies, often exceeding 95%. nih.gov The strength of the adsorption is influenced by the molecular structure of the inhibitor; for example, the introduction of different substituents can alter the electron density on the heteroatoms and thus modulate the inhibition efficiency. scirp.org
Table 2: Corrosion Inhibition Performance of Benzimidazole Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (η%) | Inhibition Type |
|---|---|---|---|---|
| Amino-acid benzimidazole derivatives | Carbon Steel (X56) | 1 M HCl | 95% - 98% | Mixed-Type |
| 2-(benzo[d]oxazol-2-yl)phenol (BOP) | N80 Steel | 1 M HCl | Increases with concentration | Mixed-Type |
| 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO) | N80 Steel | 1 M HCl | Increases with concentration | Mixed-Type |
| 2-(quinoline-2-yl)benzo[d]oxazole (QBO) | N80 Steel | 1 M HCl | > BOP and BOPO | Mixed-Type |
Chemosensing and Molecular Probing
The this compound scaffold can be functionalized to create receptors that selectively bind with specific ions or molecules. This interaction triggers a measurable optical or electrochemical response, forming the basis of a chemosensor.
Development of Ion and Small Molecule Sensors Based on this compound
Benzimidazole-based chemosensors have been successfully developed for the detection of various analytes, including metal cations and anions. The imidazole nitrogen atoms can act as binding sites for metal ions, leading to changes in the molecule's electronic structure and, consequently, its fluorescence properties.
A notable example is a Schiff base chemosensor derived from benzimidazole, which exhibits a "turn-on" fluorescence response upon binding with Zn²⁺ ions. nih.gov This response is attributed to a Chelation-Enhanced Fluorescence (CHEF) effect. nih.gov The sensor demonstrated a high binding constant for Zn²⁺ (7.99 × 10⁴ M⁻¹) and a low limit of detection (0.148 µM). nih.gov
Similarly, benzimidazole-functionalized BODIPY derivatives have been designed as colorimetric chemosensors for anions. mdpi.com In one case, the sensor showed a distinct color change in the presence of the bisulfate anion (HSO₄⁻), which was attributed to the protonation of the benzimidazole nitrogen. mdpi.com The versatility of the benzimidazole core allows for its incorporation into various signaling units to create sensors for a wide range of target species.
pH-Responsive Systems and Optical Probes
The imidazole ring within the this compound structure is inherently pH-sensitive due to the basicity of its imine-like nitrogen atom. This property has been widely exploited to create pH-responsive materials and optical probes. rsc.orgresearchgate.net
Protonation of the benzimidazole moiety in acidic conditions alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to significant changes in its absorption and emission spectra. rsc.org This phenomenon enables the development of ratiometric or "turn-on" fluorescent pH probes. For example, a probe synthesized by bridging triphenylamine (B166846) and benzimidazole displayed a strong enhancement in far-red fluorescence (at 605 nm) under acidic conditions, with a pKa value of 4.14. rsc.org Such probes are valuable for real-time monitoring of pH variations in biological systems, like visualizing pH fluctuations within living cells. rsc.org
Furthermore, the pH-responsive nature of the benzimidazole-cyclodextrin host-guest interaction has been utilized to create smart drug delivery systems. researchgate.net At physiological pH, a stable complex forms, encapsulating a drug. In the acidic microenvironment of a tumor, the benzimidazole guest is protonated, leading to the disassembly of the complex and the targeted release of the therapeutic agent. researchgate.net
Table 3: Characteristics of Benzimidazole-Based pH Probes
| Probe Name/Type | pKa | Response to Acidity | Wavelength (nm) | Key Feature |
|---|---|---|---|---|
| (E)-4-(2-(1H-benzo[d]imidazol-2-yl)vinyl)-N,N-diphenylaniline (BVD) | 4.14 | Strong emission enhancement | 605 (Emission) | Turn-on fluorescence, Large Stokes shift (105 nm) |
| Bis[2-(2′-hydroxyphenyl)benzazole] derivatives | 9.7 - 10.8 | Strong fluorescence intensity | - | Turn-on probes for alkaline pHs |
Structure-Activity Relationship (SAR) and Molecular Interaction Studies (Pre-clinical, Mechanistic Focus)
The therapeutic potential of benzimidazole-based compounds is often rooted in their ability to mimic naturally occurring biomolecules, allowing them to interact with a wide array of biological targets, including enzymes and receptors. researchgate.net Understanding the structure-activity relationship (SAR) is crucial in the drug discovery process and involves analyzing how chemical substitutions around the core scaffold influence biological activity. nih.gov For the benzimidazole nucleus, modifications at the N-1, C-2, and C-5/6 positions have been identified as particularly important for modulating pharmacological effects. nih.govresearchgate.net
Ligand-Target Interaction Profiling through Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in elucidating the binding affinities and interaction patterns of novel compounds. Studies on various benzimidazole derivatives, which share a core structure with this compound, have demonstrated their ability to bind to numerous biological targets.
These simulations calculate a docking score, often expressed as binding energy in kcal/mol, which quantifies the strength of the ligand-target interaction. researchgate.net Key interactions frequently observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atoms of the benzimidazole ring can act as crucial hydrogen bond acceptors or donors. researchgate.net In one study, a 1H-benzoimidazole derivative was shown to interact with the amino acid His283 of the TGF-β Type I protein primarily through a hydrogen bond, an interaction deemed essential for its inhibitory activity. researchgate.net Similarly, docking studies of benzimidazole-thiadiazole hybrids against Candida sterol 14-α demethylase (CYP51) revealed a key hydrogen bond with the Met508 residue. nih.gov
The following table summarizes findings from various molecular docking studies on benzimidazole derivatives, illustrating their interaction with different protein targets.
| Compound Class | Target Protein | Docking Score / Binding Energy | Key Interacting Residues |
| 1H-benzoimidazole derivative | TGF-β type I | -10.37 kcal/mol (Glide Score) | His283 researchgate.net |
| Benzimidazole–thiadiazole hybrid | Candida sterol 14-α demethylase (CYP51) | -10.928 kcal/mol | Met508 nih.gov |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | -8.50 Kcal/mol | Not Specified semanticscholar.org |
| Benzimidazole derivative | Cyclooxygenase-2 (COX-2) | -8.02 kcal/mol | ARG A:376, VAL A:538, ASN A:537, GLN A:374 researchgate.net |
This table is interactive. Click on the headers to sort the data.
These computational profiles are often validated and refined using molecular dynamics (MD) simulations, which assess the stability of the ligand-protein complex over time. researchgate.netsemanticscholar.org
Rational Design Principles for Molecular Recognition and Specific Binding
The development of potent and selective inhibitors based on the this compound scaffold relies on rational design principles. These strategies leverage structural information from the target protein to guide the synthesis of molecules with enhanced binding affinity and specificity.
Key principles include:
Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For instance, the design of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase inhibitors often incorporates a flat hetero-aromatic ring system (like benzimidazole) to fit into the adenine (B156593) binding pocket, a hydrophobic head, an imino spacer for hydrogen bonding, and a hydrophobic tail. acs.org
Structure-Based Design : This approach uses the known 3D structure of a target to design complementary ligands. Substitutions at key positions of the benzimidazole ring (N-1, C-2, C-6) are strategically chosen to maximize interactions with specific amino acid residues in the target's binding site. nih.govrsc.org For example, adding electron-withdrawing groups can enhance antibacterial activity in some derivatives. researchgate.net
Scaffold Hopping : This strategy involves replacing a core molecular structure with a chemically different but functionally similar one. A scaffold hopping approach was successfully used to design novel thieno[2,3-d]imidazole derivatives as agonists of the STING (stimulator of interferon genes) protein, demonstrating the versatility of the thieno-imidazole framework in creating new therapeutic agents. nih.gov
These design strategies aim to optimize molecular recognition, ensuring that the synthesized derivatives bind tightly and selectively to their intended biological target.
Enzymatic Inhibition Mechanisms at the Molecular Level
Derivatives of the benzimidazole family exert their biological effects by inhibiting the activity of specific enzymes through various molecular mechanisms. researchgate.net The inhibition is often competitive, where the compound binds to the active site of the enzyme, preventing the natural substrate from binding.
One well-documented mechanism involves the inhibition of cytochrome P450 enzymes, such as sterol 14-α demethylase (CYP51) in fungi. nih.gov In this case, benzimidazole-thiadiazole derivatives position the thiadiazole core to interact with the heme group in the enzyme's active site, while the benzimidazole portion forms hydrogen bonds with nearby amino acids, effectively blocking the enzyme's function. nih.gov
In other cases, these compounds can bind to and inhibit kinases, which are enzymes that play crucial roles in cell signaling. For example, benzimidazole derivatives have been identified as inhibitors of interleukin-1 (IL-1) receptor-associated kinase-4 (IRAK4). nih.gov Molecular dynamic simulations have also shown that certain derivatives can stably bind to the catalytic domain of poly (ADP-ribose) polymerase-1 (PARP-1), leading to significant inhibition of its activity. researchgate.net The potency of such inhibition is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), with lower values indicating higher potency. researchgate.net
Catalytic Applications of this compound Derivatives (e.g., as Ligands for Metal Catalysis or Organocatalysts)
Beyond their biomedical applications, benzimidazole-based structures have found utility in the field of catalysis. Specifically, they can be modified to serve as ligands that coordinate with metal centers to form catalytically active complexes.
A prominent example is the use of benzimidazole-tethered N-heterocyclic carbenes (NHCs) as ligands for transition metals like Nickel(II) and Palladium(II). rsc.org In these complexes, the benzimidazole moiety can act as a secondary donor group, influencing the geometry and electronic properties of the metal center. The substituent on the nitrogen atom of the imidazole ring has been shown to significantly affect the structure of the resulting metal complex. rsc.org
These metal-NHC complexes have demonstrated high efficacy in catalyzing important carbon-carbon bond-forming reactions. For instance:
Palladium-catalyzed Heck coupling : Pd(II) complexes with benzimidazole-NHC ligands have been used as effective catalysts for the Heck coupling of aryl and heteroaryl halides. rsc.org
Nickel-catalyzed Kumada coupling : Ni(II) complexes derived from these ligands have shown high activity in Kumada coupling reactions at room temperature. rsc.org
The dual functionality of the benzimidazole-NHC ligand, providing both a strong carbene donor and a weaker benzimidazole nitrogen donor, is crucial for its catalytic performance. This application highlights the versatility of the benzimidazole scaffold, extending its relevance from medicinal chemistry to synthetic organic catalysis.
Future Perspectives and Emerging Research Avenues for 1h Thieno 3,4 E Benzimidazole
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and sustainable synthetic routes is paramount to unlocking the full potential of 1h-Thieno[3,4-e]benzimidazole and its derivatives. Future research will likely focus on moving beyond traditional multi-step, high-temperature syntheses towards more sophisticated and environmentally benign methodologies.
Green Chemistry Approaches: A significant shift towards "green" synthesis is anticipated. This includes the use of water as a solvent, which is both environmentally friendly and can sometimes offer unique reactivity and selectivity. rsc.orgpageplace.de Catalyst-free reactions in aqueous media and the development of one-pot tandem reactions that minimize waste and improve atom economy are expected to be key areas of investigation. rsc.orgpageplace.de The principles of green chemistry, such as the use of renewable starting materials and energy-efficient reaction conditions (e.g., microwave irradiation), will be increasingly integrated into the synthesis of this heterocyclic system. ajrcps.com
Flow Chemistry and Automated Synthesis: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput library synthesis. durham.ac.ukcam.ac.uk The application of flow chemistry to the synthesis of this compound could enable the rapid and automated production of a wide range of derivatives, facilitating the exploration of their structure-activity relationships. acs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. durham.ac.uk
Advanced Catalytic Systems: The exploration of novel catalysts will continue to be a major driver of innovation. This includes the development of nanocatalysts and photocatalytic systems that can operate under mild conditions. dokumen.pub Furthermore, transition-metal-catalyzed cross-coupling reactions, such as C-H activation, are expected to provide powerful tools for the late-stage functionalization of the this compound core, allowing for the introduction of a wide array of substituents with high precision.
Design and Synthesis of Complex Hybrid Molecular Architectures
The this compound scaffold serves as an excellent building block for the construction of larger, more complex molecular architectures with tailored properties. Future research will focus on the design and synthesis of hybrid molecules that combine this core with other functional moieties.
The fusion of the this compound unit with other heterocyclic systems is a promising strategy for creating novel compounds with enhanced or entirely new functionalities. ajrcps.com For instance, incorporating this scaffold into larger polycyclic aromatic systems or linking it to other pharmacologically active heterocycles could lead to the discovery of new therapeutic agents or materials with unique optoelectronic properties. The inherent structural features of this compound make it an attractive candidate for the construction of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking.
Integration of this compound into Advanced Functional Materials Platforms
The unique electronic and photophysical properties of the this compound core make it a highly promising candidate for a variety of advanced materials applications. Future research will likely see the integration of this scaffold into a range of functional material platforms.
Organic Electronics: The fused aromatic system of this compound suggests its potential for use in organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through chemical modification will be crucial for optimizing its performance in these devices.
Chemosensors: The benzimidazole (B57391) moiety is known for its ability to coordinate with metal ions and other analytes. This suggests that this compound derivatives could be developed as sensitive and selective chemosensors. By attaching appropriate signaling units, these molecules could be designed to exhibit a detectable change in their fluorescence or absorption properties upon binding to a target species.
Deepening Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the photophysical and photochemical processes that govern the behavior of this compound is essential for the rational design of new applications. Future research will leverage advanced spectroscopic and computational methods to gain deeper mechanistic insights.
Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy will be instrumental in probing the excited-state dynamics of this compound derivatives. rsc.orgacs.orgdokumen.pubresearchgate.netchemistryworld.com These methods allow for the direct observation of processes such as excited-state intramolecular proton transfer (ESIPT), which can have a profound impact on the fluorescence properties of these molecules. rsc.orgacs.orgdokumen.pub
Computational Modeling: Quantum chemical calculations, including density functional theory (DFT), will play a crucial role in elucidating the electronic structure and predicting the photophysical properties of new this compound derivatives. rsc.org These computational tools can be used to rationalize experimental findings and guide the design of molecules with desired characteristics.
High-Throughput Screening and Artificial Intelligence in Molecular Design for Targeted Applications
The convergence of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new molecules for specific applications. These technologies will be increasingly applied to the exploration of the chemical space around the this compound scaffold.
Library Synthesis and Screening: The development of automated synthesis platforms, including flow chemistry systems, will facilitate the creation of large libraries of this compound derivatives. durham.ac.ukacs.org These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activities or material properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1H-Thieno[3,4-e]benzimidazole derivatives?
- Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions. For example, microwave-assisted synthesis can enhance reaction efficiency and yield. A general protocol involves refluxing substituted benzaldehyde with precursor compounds (e.g., o-phenylenediamine analogs) in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Structural confirmation requires NMR, FT-IR, and mass spectrometry.
Q. How can spectroscopic techniques characterize the molecular structure of this compound derivatives?
- Methodological Answer :
- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., C=N, C-S bonds) and confirm heterocyclic ring formation. Peaks in the range 1500–1600 cm⁻¹ often indicate aromatic C=C stretching .
- NMR : ¹H and ¹³C NMR resolve substituent positions and hydrogen bonding. For example, deshielded protons near the thieno group appear at δ 7.5–8.5 ppm .
- UV-Vis : Assess π→π* transitions in the benzimidazole core (λmax ~ 250–300 nm) .
Q. What computational tools are used to predict the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model HOMO-LUMO gaps, charge distribution, and nonlinear optical (NLO) properties. Software like Gaussian or ORCA generates optimized geometries and vibrational frequencies, validated against experimental FT-IR/Raman data .
Advanced Research Questions
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution at key positions (e.g., C2, N1). For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity .
- Bulky substituents (e.g., propyl chains) may reduce binding affinity due to steric hindrance, as observed in molecular docking studies with α-glucosidase .
Q. What strategies resolve crystallographic data contradictions in this compound structures?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data to address twinning or disorder. For macromolecular complexes, SHELXPRO interfaces with PHENIX or REFMAC .
- Validation Tools : CheckR and MolProbity identify outliers (e.g., Ramachandran plot deviations). Displacement parameters >0.5 Ų suggest overmodeling .
- Case Study : In [CuCl]ₙ complexes, ligand crowding caused benzimidazole displacement (0.2–0.4 Å), resolved via iterative refinement and restraint files .
Q. How can experimental and theoretical spectral data discrepancies be reconciled?
- Methodological Answer :
- Vibrational Analysis : Assign peaks using Potential Energy Distribution (PED) calculations (e.g., VEDA software) to distinguish overlapping modes (e.g., C-S vs. C-N stretches) .
- NMR Chemical Shifts : GIAO (Gauge-Independent Atomic Orbital) methods predict shifts within ±0.3 ppm of experimental values. Solvent effects (e.g., DMSO) are modeled via PCM (Polarizable Continuum Model) .
Q. What mechanisms underlie the anti-inflammatory activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : COX-2 inhibition (ELISA) and TNF-α suppression (RAW 264.7 macrophage model) quantify activity. Derivatives with -SO₂NH₂ groups show IC₅₀ values <10 μM .
- Molecular Targets : Docking studies (AutoDock Vina) identify interactions with NF-κB or p38 MAPK. Hydrogen bonds with Arg120 or Tyr35 are critical for binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
